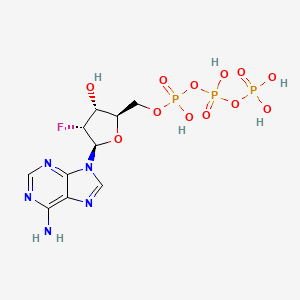

2'-Deoxy-2'-fluoroadenosine triphosphate

Beschreibung

Overview of Nucleoside Triphosphate Analogs in Biochemical Science

Nucleoside triphosphates (NTPs) are the fundamental building blocks for the synthesis of DNA and RNA, and they also play crucial roles in cellular metabolism as energy carriers. oup.comcaymanchem.com Nucleoside triphosphate analogs are synthetic molecules that are structurally similar to their natural counterparts. oup.com These analogs are instrumental in biochemical and medical research, serving as probes to elucidate the mechanisms of enzymes that interact with nucleotides, such as polymerases and kinases. nih.gov

The modification of the sugar, base, or triphosphate moiety of the natural nucleotide can confer unique properties, such as resistance to enzymatic degradation, altered base pairing, or chain termination upon incorporation into a growing nucleic acid strand. nih.gov For instance, the introduction of a fluorine atom, as seen in 2'-Deoxy-2'-fluoroadenosine triphosphate, can significantly alter the electronegativity and conformation of the sugar ring, thereby influencing its interaction with enzymes. oup.com These modified triphosphates are widely used in a variety of applications, including the development of antiviral and anticancer therapies, DNA sequencing, and the generation of modified nucleic acids with novel functions. caymanchem.comnih.gov

Historical Context and Academic Significance of this compound

The exploration of fluorinated nucleosides dates back to the mid-20th century, with the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, reported in 1961. oup.com This pioneering work paved the way for the synthesis of a variety of 2'-deoxy-2'-fluoro nucleosides with different nucleobases. oup.com Subsequent research demonstrated that these fluorinated nucleosides exhibited stability against degradation by nucleases. oup.com

A significant milestone in the study of this compound was a 1980 study that investigated its effects on Escherichia coli DNA-dependent RNA polymerase. oup.comnih.gov This research established the compound, referred to as AfTP in the study, as a potent inhibitor of RNA synthesis. oup.comnih.gov The study found that while it could be incorporated into RNA at a very low rate, it primarily acted as a strong, mixed-type inhibitor of the polymerase. oup.comnih.gov This early work highlighted the academic significance of this compound as a tool for studying the substrate specificity and inhibitory mechanisms of polymerases. Convenient synthetic routes for its precursor, 2'-deoxy-2-fluoroadenosine, have since been developed, facilitating its availability for research. nih.govnih.gov

General Scope of Academic Research on the Compound

Academic research on this compound has primarily focused on its role as a substrate and inhibitor for various polymerases. Its interaction with E. coli RNA polymerase has been a key area of investigation, demonstrating its ability to act as a competitive inhibitor. oup.comnih.gov Beyond bacterial enzymes, its effects on human DNA polymerases have also been examined. For example, studies have shown that the triphosphate form of a related compound, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA-TP), exhibits inhibitory activity against human DNA polymerase γ. psu.edu

The compound is also utilized in the synthesis of modified oligonucleotides. medchemexpress.com The incorporation of 2'-fluoro-modified nucleotides can enhance the stability of nucleic acids against nuclease degradation, a valuable property for the development of aptamers and therapeutic oligonucleotides. oup.comtrilinkbiotech.com Research in this area explores the enzymatic recognition of 2'-modified ribonucleoside 5'-triphosphates to evolve versatile aptamers. trilinkbiotech.com Furthermore, its use in studying the nucleotide requirements for the in vitro activation of apoptosis pathways underscores its broader utility in elucidating fundamental cellular processes. trilinkbiotech.com

Chemical and Physical Properties

Below are tables detailing some of the known chemical and physical properties of this compound and its corresponding nucleoside.

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 509.17 g/mol | PubChem |

| Molecular Formula | C₁₀H₁₅FN₅O₁₂P₃ | PubChem |

| XLogP3 | -4.7 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

Physical Properties of this compound Tetralithium Salt

| Property | Value | Source |

|---|---|---|

| Purity | > 95% | Metkinen Chemistry |

| Description | White to off-white powder | Metkinen Chemistry |

| Molecular Weight | 532.9043 | Metkinen Chemistry |

| Chemical Formula | C₁₀H₁₁FLi₄N₅O₁₂P₃ | Metkinen Chemistry |

Eigenschaften

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN5O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXCDDWASROAJA-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994203 | |

| Record name | 9-[2-Deoxy-2-fluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73449-07-7 | |

| Record name | 2'-Fluoro-2'-deoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073449077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[2-Deoxy-2-fluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Interactions and Substrate Specificity of 2 Deoxy 2 Fluoroadenosine Triphosphate

Interaction with DNA-Dependent RNA Polymerases

The interaction of 2'-FdATP with DNA-dependent RNA polymerases has been notably characterized in prokaryotic systems, particularly with the enzyme from Escherichia coli.

Escherichia coli RNA Polymerase Inhibition Mechanisms

Studies on the effects of 2'-substitutions on adenosine (B11128) triphosphate (ATP) analogs have revealed that 2'-FdATP (also referred to as AfTP in some literature) functions as a potent inhibitor of E. coli RNA polymerase. nih.gov The primary mechanism of inhibition involves its action as a defective substrate. While it can be recognized by the polymerase, its incorporation into the nascent RNA chain is extremely inefficient. Research using a poly(dAT) template demonstrated that 2'-FdATP was co-polymerized with Uridine (B1682114) 5'-triphosphate (UTP) into acid-insoluble material at a rate less than 1% of that observed for the natural substrate, ATP. nih.gov This poor substrate efficiency is a key factor in its inhibitory action, as it occupies the active site without promoting effective chain elongation.

Competitive and Mixed-Type Inhibition Kinetics

The inhibitory effect of 2'-FdATP on E. coli RNA polymerase is characterized by a strong, mixed-type inhibition pattern during poly(AU) synthesis. nih.gov Mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). This dual interaction mechanism contributes to its strong inhibitory effect on RNA synthesis. nih.gov

Table 1: Interaction of 2'-FdATP with E. coli RNA Polymerase

| Parameter | Observation | Reference |

|---|---|---|

| Substrate Efficiency | <1% of ATP incorporation rate | nih.gov |

| Inhibition Type | Mixed-type | nih.gov |

| Effect | Strong inhibition of poly(AU) synthesis | nih.gov |

Effects on Eukaryotic RNA Polymerases

Direct and detailed studies on the interaction between 2'-Deoxy-2'-fluoroadenosine triphosphate and eukaryotic DNA-dependent RNA polymerases (I, II, and III) are not extensively detailed in the reviewed scientific literature. However, research on closely related 2'-fluoro-substituted nucleoside triphosphates provides some insight. For instance, the triphosphate of a related compound, 2'-deoxy-2'-fluoroguanosine (B44010), was found to be a weak inhibitor or entirely insusceptible to cellular RNA polymerase II. nih.gov This suggests that eukaryotic polymerases may exhibit a degree of discrimination against such analogs, although specific kinetic data for 2'-FdATP is needed for a conclusive determination.

Interaction with DNA Polymerases

The utility of 2'-FdATP as a substrate for DNA polymerases varies significantly among the different eukaryotic polymerase families, particularly alpha, beta, and gamma.

Substrate Properties for DNA Polymerase Alpha and Gamma

Human DNA polymerase γ, the enzyme responsible for mitochondrial DNA replication, has been shown to incorporate 2'-FdATP. Studies assessing the ability of human polymerases to utilize 2'-fluoro-deoxynucleotides demonstrated that polymerase γ successfully incorporated all tested 2'-FdNTPs, including 2'-FdATP.

In contrast, the behavior of human DNA polymerase α is more complex and context-dependent. Polymerase α is central to the initiation of nuclear DNA replication. wikipedia.org In standard in vitro DNA synthesis systems, polymerase α was found to incorporate other 2'-fluoro-deoxynucleotides but notably failed to incorporate 2'-FdATP. However, this substrate rejection is overcome under specific conditions that more closely mimic the initiation of replication. When polymerase α extends a chimeric RNA-DNA primer newly synthesized by its associated primase subunit, it is capable of polymerizing 2'-FdATP. nih.gov This indicates that the nature of the primer terminus (RNA vs. DNA) significantly influences the substrate specificity of polymerase α.

Table 2: Substrate Properties of 2'-FdATP with Human DNA Polymerases α and γ

| DNA Polymerase | Substrate Activity (Standard DNA template) | Substrate Activity (RNA-DNA primer extension) |

|---|---|---|

| Polymerase α | Not incorporated | Incorporated |

| Polymerase γ | Incorporated | Not Applicable |

Differential Effects on DNA Polymerase Beta

Detailed research findings on the specific interaction and differential effects of this compound on DNA polymerase β were not available in the reviewed scientific literature. DNA polymerase β is a key enzyme in the base excision repair pathway, and while its interactions with various nucleotide analogs are of significant interest, specific data for 2'-FdATP remains to be elucidated.

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the formation of deoxyribonucleotides from ribonucleotides, an essential step for DNA synthesis and repair. wikipedia.org This role makes it a key target for various anticancer and antiviral nucleoside analogs. While extensive research has been conducted on various nucleoside analogs as RNR inhibitors, direct studies detailing the inhibitory activity of this compound (2'-F-dATP) on ribonucleotide reductase are not extensively documented in available literature.

However, studies on structurally related compounds provide insights. For instance, 2'-substituted deoxycytidine analogs, such as 2'-azido-2'-deoxycytidine (B1195721) and 2'-difluorodeoxycytidine, are known to be potent inhibitors of RNR after their intracellular phosphorylation to the diphosphate (B83284) level. medchemexpress.com The general mechanism for many nucleoside analogs involves the inhibition of the reduction of one or all four natural nucleoside diphosphates, thereby depleting the deoxyribonucleotide pools necessary for DNA replication. Given that 2'-fluorinated nucleosides are designed as mimics of natural substrates, it is plausible that 2'-F-dATP or its diphosphate form could interact with RNR, but specific inhibitory constants and the nature of this interaction remain to be fully elucidated.

Interactions with Topoisomerases, including Topoisomerase II

Topoisomerases are vital enzymes that manage the topology of DNA, playing crucial roles in replication, transcription, and chromosome segregation. Type II topoisomerases, such as Topoisomerase II, function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. This process is dependent on the hydrolysis of ATP. medscape.com

As an ATP analog, this compound could theoretically interfere with the function of Topoisomerase II by competing with ATP for binding to the enzyme's ATPase domain. Inhibition of ATP binding or hydrolysis would disrupt the catalytic cycle of the enzyme, leading to an accumulation of topological stress and potentially triggering cell death. However, direct experimental evidence from the reviewed literature specifically demonstrating the inhibition of Topoisomerase II by this compound is limited. While some fluoroquinolone antibiotics are known to inhibit Topoisomerase II, their mechanism is distinct from that of nucleoside analogs. nih.gov Therefore, the interaction between this compound and topoisomerases remains a subject for further investigation.

Modulation of DNA Gyrase Activity

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process that is also dependent on ATP hydrolysis. nih.gov This enzyme is a well-established target for antibacterial agents. The binding and hydrolysis of ATP are crucial for the strand-passage reaction catalyzed by gyrase.

Given its structural similarity to ATP, this compound is a potential modulator of DNA gyrase activity. It could act as a competitive inhibitor of the ATPase subunits of gyrase (the GyrB subunits). Studies have shown that the concentration of ATP and its ratio to ADP significantly modulates gyrase-mediated DNA cleavage, with ATP stimulating the activity of gyrase poisons and ADP antagonizing this effect. nih.gov It is conceivable that this compound could mimic the effect of ADP, competing with cellular ATP and thereby inhibiting the supercoiling activity of gyrase or reducing its ability to be trapped by gyrase poisons. Direct experimental data on the effect of this compound on DNA gyrase is not prominently available in the reviewed scientific literature.

Role as an Adenosine Triphosphate Analog in Enzyme Systems

The most clearly defined enzymatic interaction of this compound is its role as an analog of Adenosine Triphosphate (ATP). It is recognized by various enzymes that utilize ATP, often acting as a substrate or an inhibitor.

A notable example is its interaction with Escherichia coli DNA-dependent RNA polymerase. In this system, this compound acts as both a poor substrate and a potent inhibitor. caymanchem.com It can be incorporated into the growing RNA chain, albeit at a rate less than 1% of that of ATP. nih.gov More significantly, it exerts a strong mixed-type inhibition on poly(AU) synthesis, with a reported inhibition constant (Ki) of 200 µM. caymanchem.com

| Enzyme | Compound | Inhibition Type | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| E. coli DNA-dependent RNA polymerase | This compound | Mixed-type | 200 µM | caymanchem.com |

Furthermore, its properties as an ATP analog make it a useful tool in biochemical assays. For instance, 2-fluoro-ATP is utilized for 19F NMR-based activity screening of enzymes. trilinkbiotech.com

Enzymatic Phosphorylation Pathways and Cellular Metabolism

2'-Deoxy-2'-fluoroadenosine itself is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its biological effects. medchemexpress.com This metabolic activation is a multi-step process catalyzed by cellular kinases.

Once formed, the triphosphate analog can be incorporated into nucleic acids. The metabolic fate of the base, 2-fluoroadenine, released either through phosphorolysis or other metabolic processes, includes its conversion to the corresponding ribonucleoside triphosphate (F-ATP) and subsequent incorporation into both RNA and DNA. nih.gov

| Metabolic Step | Enzyme Family | Substrate | Product | Reference |

|---|---|---|---|---|

| Initial Phosphorylation | Nucleoside Kinases (e.g., Adenosine Kinase) | 2'-Deoxy-2'-fluoroadenosine | 2'-Deoxy-2'-fluoroadenosine monophosphate | nih.gov |

| Second Phosphorylation | Nucleoside Monophosphate Kinases | 2'-Deoxy-2'-fluoroadenosine monophosphate | 2'-Deoxy-2'-fluoroadenosine diphosphate | nih.gov |

| Final Phosphorylation | Nucleoside Diphosphate Kinases | 2'-Deoxy-2'-fluoroadenosine diphosphate | This compound | nih.gov |

Susceptibility to Nucleoside-Cleaving Enzymes (e.g., Purine (B94841) Nucleoside Phosphorylase)

The stability of the glycosidic bond connecting the purine base to the sugar moiety is a crucial factor in the pharmacology of nucleoside analogs. This bond can be cleaved by nucleoside phosphorylases. 2'-Deoxy-2'-fluoroadenosine exhibits differential susceptibility to these enzymes from different species.

It is efficiently cleaved by E. coli purine nucleoside phosphorylase (PNP), which catalyzes the phosphorolysis of the nucleoside to release the toxic base 2-fluoroadenine. medchemexpress.comglpbio.com This property is the basis for a gene-directed enzyme prodrug therapy (GDEPT) strategy, where tumor cells are engineered to express the bacterial enzyme, making them selectively sensitive to the administered prodrug.

In contrast, wild-type human purine nucleoside phosphorylase does not effectively cleave adenosine-based nucleosides like 2'-Deoxy-2'-fluoroadenosine. nih.gov This selectivity allows for targeted cytotoxicity in cells expressing the bacterial enzyme with minimal effects on normal human cells. To overcome the immunogenicity of using a bacterial enzyme, mutant versions of human PNP have been engineered that can effectively recognize and cleave 2'-Deoxy-2'-fluoroadenosine. nih.govnih.gov The introduction of the 2'-fluoro substituent is generally known to increase the stability of the glycosidic bond against enzymatic degradation compared to its non-fluorinated counterpart. mdpi.com

| Enzyme | Activity | Products | Reference |

|---|---|---|---|

| E. coli Purine Nucleoside Phosphorylase | Efficient cleavage | 2-fluoroadenine + 2-deoxy-2-fluoro-ribose-1-phosphate | medchemexpress.comglpbio.com |

| Wild-type Human Purine Nucleoside Phosphorylase | Inefficient/No cleavage | - | nih.gov |

| Mutant Human Purine Nucleoside Phosphorylase (e.g., Glu201Gln:Asn243Asp) | Efficient cleavage | 2-fluoroadenine + 2-deoxy-2-fluoro-ribose-1-phosphate | nih.govnih.gov |

Cellular and Molecular Mechanisms of Action of 2 Deoxy 2 Fluoroadenosine Triphosphate

Interference with Nucleic Acid Synthesis Pathways

2'-Deoxy-2'-fluoroadenosine triphosphate (2'-FdATP) is a synthetic analog of the natural nucleotide deoxyadenosine (B7792050) triphosphate (dATP). Its structural modification, the substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar, profoundly influences its interaction with the enzymes involved in nucleic acid synthesis. This interference forms the basis of its biological activity.

2'-FdATP acts as a significant disruptor of RNA biosynthesis by inhibiting DNA-dependent RNA polymerases. Research on Escherichia coli RNA polymerase has demonstrated that 2'-FdATP functions as a potent inhibitor. nih.govmedchemexpress.com In enzymatic assays, it was observed to exhibit a strong, mixed-type inhibition of poly(AU) synthesis. nih.gov While it can be recognized by the polymerase, its incorporation into the nascent RNA chain is extremely inefficient. Studies have shown that 2'-FdATP is co-polymerized into acid-insoluble materials at a rate less than 1% of that of its natural counterpart, ATP. nih.gov

The inhibitory effect is quantified by its inhibition constant (Ki). For E. coli RNA polymerase, 2'-FdATP has a reported Ki value of 200 µM. medchemexpress.comcaymanchem.com This indicates a moderate to strong binding affinity and inhibitory capacity against this prokaryotic RNA polymerase. The mixed-type inhibition pattern suggests that 2'-FdATP can bind to both the free enzyme and the enzyme-substrate complex, interfering with both substrate binding and catalysis. nih.gov

Table 1: Inhibitory Action of 2'-FdATP on E. coli RNA Polymerase

| Parameter | Observation | Reference |

|---|---|---|

| Mechanism | Acts as a substrate and inhibitor | nih.govmedchemexpress.com |

| Inhibition Type | Mixed-type inhibition on poly(AU) synthesis | nih.gov |

| Incorporation Rate | Less than 1% of the rate of ATP incorporation | nih.gov |

| Inhibition Constant (Ki) | 200 µM | medchemexpress.comcaymanchem.com |

The impact of 2'-FdATP on DNA replication is complex and appears to be highly dependent on the specific DNA polymerase involved. Generally, the 2'-fluoro modification makes the nucleotide a less favorable substrate for many DNA polymerases compared to the natural dATP. nih.gov

Studies on various DNA polymerases have shown that 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs), a class of compounds that includes the arabinose-configured epimer of 2'-FdATP, can serve as substrates for several DNA polymerases. nih.gov However, research specifically evaluating 2'-fluoro-modified nucleotides, including 2'-FdATP, with human polymerases indicated they were not preferred substrates. nih.gov This suggests that the cellular machinery for DNA replication may have a degree of selectivity that discriminates against such analogs, potentially limiting their incorporation into the host genome.

In contrast, related fluorinated nucleoside analogs, such as 2',2'-difluorodeoxycytidine (dFdC), are readily incorporated into cellular DNA. nih.gov Following the incorporation of its triphosphate form (dFdCTP), DNA polymerases α and ε are able to add one more deoxynucleotide before a significant pause in the polymerization process occurs. nih.gov This "masked" chain termination event is a key feature of its cytotoxic action. While not identical, the behavior of dFdCTP provides a model for how 2'-fluoro analogs can disrupt DNA replication after incorporation.

Mechanisms of Chain Termination in Polymerase Reactions

Chain termination is a critical mechanism by which many nucleoside analogs exert their effects. This process involves the incorporation of the analog into a growing nucleic acid chain, followed by the inability of the polymerase to add the next nucleotide, thereby halting elongation. wikipedia.orguc.edulibretexts.org

In the context of 2'-FdATP, its ability to act as a chain terminator is highly specific to the type of polymerase. While one study on human polymerases reported that 2'-F-nucleoside 5'-triphosphates did not cause obligate or non-obligate chain termination, other research focusing on viral polymerases shows a different outcome. nih.gov For example, the triphosphate of the related compound 2'-deoxy-2'-fluoroguanosine (B44010) effectively blocks the elongation of the viral RNA chain, acting as a chain terminator for the influenza virus transcriptase. nih.gov

Similarly, ALS-8112-TP, a 2'-fluoro-modified cytidine (B196190) analog, is efficiently incorporated by the respiratory syncytial virus (RSV) polymerase complex and subsequently causes immediate chain termination of RNA synthesis. plos.org The mechanism of termination is often attributed to the electronegativity of the fluorine atom at the 2' position, which can alter the sugar pucker conformation of the nucleotide. This altered geometry can prevent the proper alignment of the incoming nucleotide's 5'-triphosphate group for the required nucleophilic attack, thus terminating the chain.

Effects on Cellular Growth and Division at the Molecular Level

The interference of 2'-FdATP and its parent nucleoside, 2'-deoxy-2'-fluoroadenosine, with nucleic acid synthesis pathways ultimately translates into significant effects on cell proliferation and division. The nucleoside form can have marked inhibitory effects on the growth of certain cell types. For instance, studies on keratinocytes demonstrated that 2'-deoxyadenosine (B1664071) significantly inhibits cell outgrowth, DNA synthesis (as measured by [3H]thymidine uptake), and mitosis. nih.gov

At the molecular level, the disruption of DNA and RNA synthesis depletes the cell of essential genetic material required for progression through the cell cycle and cellular division. Inhibition of RNA polymerase hinders the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are vital for protein synthesis and cellular function. The impact on DNA replication directly stalls the S phase of the cell cycle, a prerequisite for cell division. researchgate.net Furthermore, the incorporation of fluorinated analogs into DNA can trigger the DNA damage response, leading to cell cycle arrest or apoptosis. researchgate.net Transfection of human cancer cells with RNAs containing 2'F pyrimidines and a 5' triphosphate has been shown to increase cell death. nih.gov

Selective Inhibition of Viral Polymerases in In Vitro Systems

A key therapeutic feature of many nucleoside analogs, including those with a 2'-fluoro modification, is their ability to selectively inhibit viral polymerases over host cellular polymerases. mdpi.com This selectivity is crucial for achieving an antiviral effect with minimal toxicity to the host.

In vitro studies have consistently demonstrated this principle. The triphosphate of 2'-deoxy-2'-fluoroguanosine, for example, is a competitive inhibitor of the influenza virus transcriptase with a Ki of 1.0 µM, while it only weakly inhibits human DNA polymerase alpha and RNA polymerase II. nih.gov This selectivity is often based on subtle structural differences in the active sites of viral versus human polymerases. Viral RNA-dependent RNA polymerases (RdRps) may have a higher affinity for or be more permissive to the incorporation of these analogs than their human counterparts. nih.gov

The molecular basis for the selectivity of another 2'-fluoro analog, ALS-8112-TP, against RSV polymerase has been studied in detail. plos.org Both the 2'-fluoro and a 4'-chloromethyl group on this cytidine analog contribute to its selective inhibition of the RSV polymerase, while it does not inhibit polymerases from unrelated viruses like hepatitis C virus (HCV). plos.org This specificity is attributed to key amino acid residues within the polymerase active site that can accommodate the analog in the viral enzyme but cause a steric clash in the host or other viral enzymes. plos.org While direct data for 2'-FdATP against a broad panel of viral polymerases is less detailed, the established principles from closely related 2'-fluoro analogs strongly suggest a potential for selective inhibition.

Table 2: Comparative Inhibition of Viral and Cellular Polymerases by 2'-Fluoro Nucleoside Analogs (In Vitro)

| Analog Triphosphate | Target Viral Polymerase | Viral Ki | Cellular Polymerase | Cellular Inhibition | Reference |

|---|---|---|---|---|---|

| 2'-fluoro-dGTP | Influenza Virus Transcriptase | 1.0 µM | DNA Pol α, RNA Pol II | Weakly inhibited/insusceptible | nih.gov |

| ALS-8112-TP (2'F-4'ClCH₂-CTP) | Respiratory Syncytial Virus (RSV) Polymerase | Not specified | Host Polymerases | Not inhibited | plos.org |

| 2'-FdATP (as AfTP) | E. coli DNA-dependent RNA Polymerase | 200 µM | Not specified | Not specified | nih.govcaymanchem.com |

Applications of 2 Deoxy 2 Fluoroadenosine Triphosphate in Biochemical and Molecular Biology Research

Utilization in Nucleotide Analog Interference Mapping (NAIM)

2'-Deoxy-2'-fluoroadenosine triphosphate (2'-dFATP) is a key reagent in Nucleotide Analog Interference Mapping (NAIM), a powerful chemogenetic technique used to dissect the functional contributions of individual atoms and functional groups within an RNA molecule. nih.govglenresearch.com This method involves the random incorporation of nucleotide analogs, such as 2'-dFATP, into an RNA transcript during in vitro transcription. nih.govglenresearch.com By assessing how these specific chemical substitutions affect the RNA's biological activity, researchers can pinpoint critical functional groups for RNA structure and function. nih.govumich.edu

In the context of NAIM, 2'-dFATP is used to identify adenosine (B11128) residues where the 2'-hydroxyl (2'-OH) group is essential for the RNA's function. glenresearch.comumich.edu The substitution of the 2'-OH group with a fluorine atom can disrupt critical interactions necessary for proper RNA folding, ligand binding, or catalysis. If the incorporation of 2'-deoxy-2'-fluoroadenosine at a particular position interferes with the RNA's activity, it provides strong evidence that the native 2'-OH group at that site plays a crucial role. glenresearch.com This approach has been instrumental in creating detailed functional maps of various RNA molecules, including ribozymes and spliceosomes, by revealing the importance of specific adenosine 2'-OH groups. umich.edu

The 2'-hydroxyl group of a ribonucleotide can function as both a hydrogen bond donor and an acceptor, contributing to the intricate network of interactions that stabilize RNA structures and facilitate catalysis. nih.govlibretexts.org The fluorine atom at the 2' position in 2'-dFATP is a weak hydrogen bond acceptor and cannot act as a donor. nih.govnih.gov This property is exploited in NAIM to distinguish between the two hydrogen-bonding roles of a 2'-OH group. glenresearch.com If a 2'-deoxyadenosine (B1664071) substitution (which removes both donor and acceptor capabilities) at a specific site causes functional interference, but a 2'-fluoroadenosine substitution does not, it suggests that the 2'-OH at that position primarily functions as a hydrogen bond acceptor. glenresearch.com Conversely, if both analogs lead to interference, it indicates that the 2'-OH group is acting as a crucial hydrogen bond donor. glenresearch.comumich.edu

Use as a Biochemical Probe for Receptor Mapping

Derivatives of this compound are valuable tools for mapping the binding sites of purinergic receptors, particularly the P2 receptor family, which are activated by extracellular nucleotides like ATP. wikipedia.orgnih.govnih.gov By systematically modifying the ATP molecule, such as introducing a fluorine atom at the 2' position, researchers can probe the steric and electronic requirements of the receptor's binding pocket. The binding affinity and activation of the receptor by these analogs provide insights into the topology of the active site. This information is crucial for the rational design of selective agonists and antagonists for different P2 receptor subtypes, which have potential therapeutic applications. nih.gov

Applications in 19F NMR-Based Activity Screening

The presence of a fluorine atom in 2'-dFATP makes it an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR)-based activity screening. nih.govresearchgate.net ¹⁹F NMR is a powerful technique in drug discovery and biochemical assays due to the high sensitivity of the ¹⁹F nucleus and the absence of background fluorine signals in most biological systems. rsc.orgnih.gov 2-fluoro-ATP, a related compound, has been successfully used to monitor the activity of enzymes that utilize ATP, such as kinases and ligases. nih.govjenabioscience.com Changes in the chemical shift of the ¹⁹F signal upon substrate binding or enzymatic turnover can be used to screen for enzyme inhibitors or activators in a high-throughput manner. nih.gov This method offers a non-radioactive and direct way to measure enzymatic activity. nih.govjenabioscience.com

Development of 2'-Deoxy-2'-fluoro-Modified Oligonucleotides for Hybridization Studies

Oligonucleotides containing 2'-deoxy-2'-fluoro-modified adenosines are synthesized for various research applications, primarily focusing on their hybridization properties. medchemexpress.comnih.gov These modified oligonucleotides exhibit several advantageous characteristics:

Increased Thermal Stability: The 2'-fluoro modification pre-organizes the sugar into the C3'-endo pucker, which is favorable for forming stable duplexes with complementary RNA strands. oup.comnih.gov This results in a higher melting temperature (Tm) compared to unmodified DNA:RNA or even RNA:RNA duplexes. trilinkbiotech.comnih.govresearchgate.net

Enhanced Nuclease Resistance: The 2'-fluoro group provides protection against degradation by nucleases, increasing the half-life of the oligonucleotide in biological systems. oup.comnih.govnih.gov

A-form Helix Geometry: The conformational preference for the C3'-endo pucker ensures that oligonucleotides with 2'-fluoro modifications adopt an A-form helical structure, which is ideal for binding to target RNA molecules. nih.govtrilinkbiotech.com

These properties make 2'-deoxy-2'-fluoro-modified oligonucleotides valuable for antisense applications, RNA interference (RNAi) studies, and as therapeutic agents. oup.comnih.govnih.gov

Table of Chemical Compounds

| Compound Name | Abbreviation |

| This compound | 2'-dFATP |

| Adenosine triphosphate | ATP |

| 2'-Deoxy-2'-fluoroadenosine | - |

| 2'-Fluoro-2'-deoxyadenosine (B150665) | - |

| 2'-deoxyadenosine | dA |

| 2'-O-methyladenosine | OMeA |

| Purine (B94841) riboside | Pur |

| N6-methyladenosine | m⁶A |

| Tubercidin | 7dA |

| Diaminopurine riboside | DAP |

| 2-aminopurine riboside | 2AP |

| 2-fluoro-ATP | 2F-ATP |

Interactive Data Table: Impact of 2'-Modifications on Oligonucleotide Properties

| Modification | Effect on RNA Duplex Stability (ΔTm per modification) | Sugar Pucker Preference | Nuclease Resistance |

| 2'-Fluoro | ~ +1.8°C nih.gov | C3'-endo nih.govoup.com | Increased oup.comnih.gov |

| 2'-O-Methyl | Increased trilinkbiotech.com | C3'-endo nih.gov | Increased nih.gov |

| 2'-Deoxy (DNA) | Lower than RNA | C2'-endo nih.gov | Susceptible |

| Unmodified RNA | Baseline | C3'-endo nih.gov | Susceptible |

Reagent for Fundamental Studies of DNA Replication, Transcription, and Translation

This compound (2'-F-dATP) has emerged as a valuable tool in biochemical and molecular biology research, offering unique properties for dissecting the fundamental processes of DNA replication, transcription, and translation. Its structural similarity to the natural deoxyadenosine (B7792050) triphosphate (dATP), combined with the distinct electronegativity of the fluorine atom at the 2' position of the deoxyribose sugar, allows it to be recognized by various polymerases while also acting as a subtle probe to study their mechanisms.

Studies in DNA Replication

In the realm of DNA replication, 2'-F-dATP and other 2'-fluoro-modified deoxynucleoside triphosphates (2'-F-dNTPs) serve as substrates for a range of DNA polymerases, enabling the synthesis of modified DNA strands with enhanced stability. This characteristic is particularly useful for various analytical techniques. Research has demonstrated that several thermostable DNA polymerases can incorporate 2'-fluoronucleotides with reasonable efficiency, facilitating the production of 2'-fluoro-modified DNA through methods like polymerase chain reaction (PCR). oup.com

The incorporation of 2'-F-dNTPs has been instrumental in studying the fidelity and mechanism of DNA polymerases. For instance, studies have systematically evaluated the ability of various DNA polymerase mutants to synthesize 2'-fluoro-modified xenonucleic acid (XNA), revealing that mutations known to improve the accuracy of natural DNA synthesis can also enhance the fidelity of XNA synthesis. nih.gov This provides insights into the determinants of polymerase accuracy.

Furthermore, the use of 2'-fluoro-modified polynucleotides as templates for DNA polymerases has shed light on the substrate specificity of these enzymes. For example, poly(2'-fluoro-2'-deoxyadenylic acid) [poly(dAfl)] has been shown to act as a template for DNA polymerase gamma and avian myeloblastosis virus (AMV) reverse transcriptase, while being poorly recognized by DNA polymerase alpha. nih.gov Such studies help to delineate the structural and functional differences between various polymerase families. The ability of certain DNA polymerases to incorporate 2'-fluoro-modified nucleotides has been harnessed to create DNA molecules resistant to nuclease degradation, which is beneficial for applications requiring high stability. oup.com

Table 1: Interaction of 2'-Fluoro-Modified Nucleotides with DNA Polymerases

| Polymerase | 2'-Fluoro-Modified Substrate/Template | Observation | Research Focus | Citation |

|---|---|---|---|---|

| Xenopus laevis DNA polymerase alpha | poly(dAfl)•(dT)12 | Poorly recognized as a template. | Substrate specificity | nih.gov |

| Mouse cell DNA polymerase gamma | poly(dAfl)•(dT)12 | Fully substitutes for poly(rA)•(dT)12 as a template. | Template utilization | nih.gov |

| Avian myeloblastosis virus (AMV) reverse transcriptase | poly(dAfl)•(dT)12 | Can substitute for poly(rA)•(dT)12 to 50% efficiency. | Template utilization and fidelity | nih.gov |

| Thermostable DNA Polymerases (Pfu (exo-), Vent (exo-), Deep Vent (exo-), UlTma) | 2'-fluoronucleoside triphosphates | Capable of incorporating 2'-fluoronucleotides. | Synthesis of modified DNA | oup.com |

| Taq DNA polymerase mutants (SFM4-3, SFM4-6, SFP1) | 2'-F-dNTPs | Improved accuracy in synthesizing 2'-fluoro-modified XNA. | Polymerase fidelity and engineering | nih.gov |

Studies in Transcription

2'-F-dATP has been utilized as both a substrate and an inhibitor to probe the mechanism of DNA-dependent RNA polymerases. In studies with Escherichia coli RNA polymerase, 2'-F-dATP was found to be co-polymerized with UTP, albeit at a rate less than 1% of that of ATP incorporation. nih.gov It also demonstrated strong, mixed-type inhibition of poly(AU) synthesis, indicating its utility in studying the active site and substrate recognition by RNA polymerase. nih.gov

The enzymatic synthesis of 2'-fluoro-modified RNA transcripts is a key application. These modified transcripts can then be used as templates to study the activity of RNA-dependent polymerases, such as HIV-1 reverse transcriptase. This approach allows for the investigation of how modifications to the RNA template affect the efficiency and fidelity of reverse transcription.

Table 2: Effect of this compound on E. coli RNA Polymerase

| Parameter | Value/Observation | Implication | Citation |

|---|---|---|---|

| Incorporation Rate | <1% of ATP incorporation | Poor substrate for polymerization. | nih.gov |

| Inhibition of poly(AU) synthesis | Strong, mixed-type inhibition | Acts as an inhibitor, useful for mechanistic studies. | nih.gov |

Studies in Translation

The use of 2'-fluoro-modified mRNA has provided valuable insights into the process of translation. A pivotal study demonstrated that mRNA in which adenosine residues were substituted with 2'-fluoro-2'-deoxyadenosine could be successfully translated into functional protein (luciferase) both in vitro in rabbit reticulocyte lysate and in vivo in Xenopus laevis oocytes. nih.gov This finding was significant because it showed that the translational machinery could accommodate this specific modification.

Interestingly, the same study found that mRNAs modified with 2'-fluoro-2'-deoxy-pyrimidine nucleosides did not yield functional protein. nih.gov Instead, they led to the synthesis of peptide fragments, suggesting premature termination of translation. nih.gov This differential effect highlights the sensitivity of the ribosome to modifications at the 2' position of the ribose and provides a tool to probe the decoding process.

The ability to create mRNAs with specific modifications like 2'-fluoroadenosine allows researchers to investigate various aspects of translation, such as initiation, elongation, and termination. By observing how these modified mRNAs are translated, it is possible to infer the structural and chemical requirements of the ribosomal decoding center. While techniques like ribosome profiling provide a global view of translation, the use of specifically modified mRNAs offers a more targeted approach to understanding the dynamics of protein synthesis. nih.govwikipedia.orgresearchgate.netnih.gov

Table 3: Translation of 2'-Modified Luciferase mRNA

| mRNA Modification | Translation Product in Rabbit Reticulocyte Lysate & Xenopus Oocytes | Outcome | Citation |

|---|---|---|---|

| 2'-fluoro-2'-deoxy-adenosine | Full-length luciferase | Successful translation | nih.gov |

| 2'-fluoro-2'-deoxy-pyrimidine nucleosides | Peptide fragments | Premature termination of translation | nih.gov |

Structural Activity Relationships and Chemical Modifications of 2 Deoxy 2 Fluoroadenosine Triphosphate

Influence of 2'-Fluorine Substitution on Biochemical Activity

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 2'-position of the sugar moiety dramatically influences the molecule's biochemical activity. researchgate.net This single atomic change alters the electronic and steric parameters of the nucleoside, which in turn affects its pharmacodynamic and pharmacokinetic properties. mdpi.com The fluorine atom's electron-withdrawing nature impacts the sugar's conformation and the stability of the crucial N-glycosidic bond that links the sugar to the adenine base. mdpi.comnih.govacs.org

Introducing a fluorine substituent at the 2′-position alters the stereo-electronic properties of the sugar, fixing the conformation of the resulting fluorinated nucleoside. oup.com This conformational preference can significantly affect how the molecule is recognized and processed by cellular enzymes. For instance, the substitution of the 2'-hydroxyl group (in adenosine (B11128) triphosphate) or the 2'-hydrogen (in deoxyadenosine (B7792050) triphosphate) with fluorine can slow or even stop the enzymatic catalysis of the glycosidic bond. mdpi.com This alteration is critical, as the interaction between the 2'-substituent and the active site of an enzyme, such as a polymerase, is a key determinant of substrate fidelity and catalytic efficiency. Changes in the stereochemistry at this C2' position can lead to the inactivity of the compound. nih.gov

Stereochemical Effects on Enzyme Recognition and Catalysis

The stereochemistry of the 2'-substituent is a primary distinguishing feature between DNA and RNA, and modifications at this position critically affect enzyme recognition. nih.govacs.org The fluorine atom at the 2'-position influences the sugar pucker, which is the three-dimensional conformation of the furanose ring. For protonated 2'-fluoro-2'-deoxyadenosine (B150665), the sugar ring preferentially adopts a C2'-endo conformation. nih.govacs.org This contrasts with RNA, where the 2'-hydroxyl group promotes a C3'-endo pucker. This conformational preference is crucial for how the molecule fits into the active site of an enzyme. nih.gov

Enzymes like polymerases are highly sensitive to the sugar conformation of their nucleotide substrates. For example, studies on HIV reverse transcriptase have shown a correlation between the "north" (C-3'-endo) conformation of the sugar ring in a nucleoside triphosphate analog and its efficiency of incorporation into a growing DNA strand. nih.govresearchgate.net The fluorine atom at the 2'-position preorganizes the sugar into a conformation that can be either favored or rejected by a particular enzyme, thus dictating its potential as a substrate or an inhibitor. nih.gov The specific orientation of the fluorine atom (alpha or beta) is also critical; for instance, in some dideoxynucleosides, a fluorine atom in the 2'-"up" (beta) position correlates with anti-HIV activity, while the inverted stereochemistry (alpha) results in inactive compounds. nih.gov

Comparative Analysis with Other 2'-Substituted Nucleoside Triphosphate Analogs

The biochemical behavior of 2'-Deoxy-2'-fluoroadenosine triphosphate is best understood when compared with other analogs substituted at the same position. The nature of the 2'-substituent directly impacts properties like glycosidic bond stability and substrate efficiency for various polymerases.

Glycosidic Bond Stability: The stability of the N-glycosidic bond increases with the electronegativity of the 2'-substituent. Experimental data show a clear trend where the stability follows the order: H (deoxyadenosine) < OH (adenosine) < F (2'-fluorodeoxyadenosine). nih.govacs.org This indicates that the 2'-fluoro modification results in a more stable nucleoside compared to its natural counterparts. nih.govacs.org

Enzyme Substrate Efficiency: Different enzymes show varying levels of tolerance for 2'-substitutions.

T7 RNA Polymerase: A comparison between 2'-fluoro and 2'-amino substituted uridine (B1682114) triphosphates revealed that the 2'-amino derivative is a better substrate for T7 RNA polymerase. nih.gov

E. coli RNA Polymerase: When tested with E. coli RNA polymerase, 2'-deoxy-2'-azidoadenosine 5'-triphosphate (AZTP) was incorporated into RNA at a rate ten times higher than this compound (AfTP). AfTP was incorporated at a rate less than 1% of that of natural ATP and acted as a potent inhibitor of RNA synthesis. nih.gov

These comparisons highlight that while the 2'-fluoro substitution enhances chemical stability, it does not always lead to better substrate activity and can, in some cases, result in potent enzyme inhibition.

| Analog | 2'-Substituent | Relative Glycosidic Bond Stability | Substrate Efficiency (Relative to ATP/dATP) | Target Enzyme |

|---|---|---|---|---|

| Deoxyadenosine Triphosphate | -H | Low | Baseline | DNA Polymerases |

| Adenosine Triphosphate | -OH | Medium | Baseline | RNA Polymerases |

| This compound | -F | High | Very Low (<1% of ATP) | E. coli RNA Polymerase nih.gov |

| 2'-Deoxy-2'-azidoadenosine Triphosphate | -N3 | Data Not Available | Low (10% of ATP) | E. coli RNA Polymerase nih.gov |

| 2'-Deoxy-2'-aminouridine Triphosphate | -NH2 | Data Not Available | Higher than 2'-fluoro analog | T7 RNA Polymerase nih.gov |

Impact of Fluorine on Enzymatic and Metabolic Stability

A key advantage of introducing a fluorine atom into nucleosides is the significant increase in their stability. researchgate.netiu.edu The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. researchgate.net This inherent stability has profound effects on the molecule's persistence in biological systems.

The presence of a fluorine atom at the 2'-position enhances the stability of the N-glycosidic bond against both acidic and enzymatic hydrolysis. mdpi.comnih.govresearchgate.net This increased stability prevents the premature cleavage of the nucleobase from the sugar, a common degradation pathway for many nucleoside analogs. oup.comresearchgate.net For example, 2'-fluoro modified oligonucleotides are stable against degradation by nucleases such as DNase and RNase. oup.comoup.comresearchgate.net Studies have shown that while unmodified DNA is rapidly cleaved in simulated gastric fluid (half-life of ~2 minutes), 2'-fluoroarabinonucleic acid (2'F-ANA) shows virtually no cleavage after two days. researchgate.net This resistance to enzymatic degradation is a critical property for the development of therapeutic oligonucleotides and antiviral agents, as it can lead to a longer biological half-life and sustained activity. nih.gov

| Nucleic Acid Type | Backbone | Half-Life (t½) |

|---|---|---|

| DNA | Phosphodiester | ~ 2 minutes researchgate.net |

| RNA | Phosphodiester | ~ 3 hours researchgate.net |

| RNA | Phosphorothioate | ~ 3 days researchgate.net |

| 2'F-ANA | Phosphodiester / Phosphorothioate | Virtually no cleavage after 2 days researchgate.net |

Preclinical and in Vitro Model System Studies of 2 Deoxy 2 Fluoroadenosine Triphosphate

Bacterial Enzyme Systems (Escherichia coli RNA Polymerase)

The interaction of 2'-Deoxy-2'-fluoroadenosine triphosphate (2'-FdATP) with bacterial RNA polymerase has been a subject of study to understand the specificity of substrate recognition by these essential enzymes. In studies involving the poly(dAT)-dependent reaction of Escherichia coli RNA polymerase, 2'-FdATP demonstrated distinct properties as both a substrate and an inhibitor. nih.gov

When tested for its ability to be incorporated into an RNA transcript, 2'-FdATP was co-polymerized with UTP into acid-insoluble materials. However, the rate of this incorporation was markedly low, calculated at less than 1% of the rate observed with the natural substrate, ATP. nih.gov This suggests that while the polymerase can recognize and utilize 2'-FdATP, the 2'-fluoro substitution significantly hinders the efficiency of the polymerization reaction.

Beyond its limited role as a substrate, 2'-FdATP exerts a potent inhibitory effect on the RNA synthesis process. nih.gov It has been shown to cause strong, mixed-type inhibition of poly(AU) synthesis, indicating a complex inhibitory mechanism that goes beyond simple competition with the natural substrate. nih.gov The inhibition constant (Ki) for 2'-FdATP as an inhibitor of E. coli DNA-dependent RNA polymerase has been reported to be 200 µM. medchemexpress.com

In contrast, a related analog, 2'-deoxy-2'-azidoadenosine 5'-triphosphate (2'-Azido-dATP), was incorporated at a much higher rate (one-tenth of ATP) and acted as a competitive inhibitor. nih.gov The different modes of action between 2'-FdATP and 2'-Azido-dATP highlight the critical role of the 2'-substituent in the interaction with E. coli RNA polymerase, influencing both substrate utilization and the nature of inhibition. nih.gov

| Parameter | Observation | Reference |

| Substrate Activity | Co-polymerized with UTP | nih.gov |

| Incorporation Rate | <1% of the rate of ATP | nih.gov |

| Inhibition Type | Mixed-type inhibition | nih.gov |

| Inhibition Constant (Ki) | 200 µM | medchemexpress.com |

Viral Polymerase Systems (In Vitro Characterization)

The triphosphate form of 2'-deoxy-2'-fluoronucleosides is the active molecule that interacts with viral polymerases, often leading to the inhibition of viral replication. The in vitro characterization of these triphosphate analogs against various viral polymerases is crucial for understanding their mechanism of action.

For instance, the triphosphate of 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodocytosine (FIACTP), a related fluorinated nucleoside analog, has been shown to be a potent inhibitor of both human hepatitis B virus (HBV) and woodchuck hepatitis virus (WHV) DNA polymerases. neb.com It acts by competing with the natural substrate, dCTP. neb.com Similarly, the triphosphate of E-5-(2-bromovinyl)-2'-deoxyuridine (BVdUTP) was found to be an efficient alternate substrate to dTTP for HBV DNA polymerase. neb.com In contrast, the triphosphate of acyclovir (B1169) (ACVTP) did not serve as an alternate substrate for dGTP and appeared to function by preventing DNA chain elongation. neb.com

In the context of the hepatitis C virus (HCV), the 5'-triphosphate of β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a competitive inhibitor of the HCV RNA-dependent RNA polymerase (RdRp) and functions as a nonobligate chain terminator. nih.gov Interestingly, the metabolism of PSI-6130 also leads to the formation of the triphosphate of its uridine (B1682114) congener, which is also a potent inhibitor of the HCV RdRp. nih.gov

Studies with avian myeloblastosis virus (AMV) reverse transcriptase, another viral polymerase, have shown that 2'-fluoro-2'-deoxycytidine triphosphate (dCflTP) can be utilized as a substrate. The apparent Michaelis constant (Km) for dCflTP was 7 µM, significantly higher than the 0.14 µM for the natural substrate dCTP, indicating a lower affinity. nih.gov This demonstrates that the 2'-fluoro-substituted nucleotide can be incorporated into the growing DNA chain by this viral reverse transcriptase. nih.gov

| Viral Polymerase System | Analog Triphosphate | Mechanism of Action | Finding | Reference |

| Hepatitis B Virus (HBV) DNA Polymerase | FIACTP | Competitive inhibitor of dCTP | Most potent inhibitor among those tested | neb.com |

| Woodchuck Hepatitis Virus (WHV) DNA Polymerase | FIACTP | Competitive inhibitor of dCTP | Potent inhibitor | neb.com |

| Hepatitis B Virus (HBV) DNA Polymerase | BVdUTP | Alternate substrate to dTTP | Efficiently utilized as a substrate | neb.com |

| Hepatitis B Virus (HBV) DNA Polymerase | ACVTP | Chain elongation prevention | Did not act as an alternate substrate to dGTP | neb.com |

| Hepatitis C Virus (HCV) RdRp | PSI-6130-TP | Competitive inhibitor, nonobligate chain terminator | Potent inhibitor of HCV replication | nih.gov |

| AMV Reverse Transcriptase | dCflTP | Substrate | Incorporated into DNA; Km = 7 µM | nih.gov |

Cell-Based Assays for Molecular Mechanisms (e.g., Chick Embryo Cells, MDCK Cells, Huh-7 Cells)

Cell-based assays are instrumental in elucidating the molecular mechanisms of nucleoside analogs like 2'-deoxy-2'-fluoroadenosine, which is intracellularly phosphorylated to its active triphosphate form.

Chick Embryo Cells: Studies using chick embryos have explored the effects of nucleosides on development. In vivo experiments on E6 1/2 chick embryos demonstrated that 2'-deoxyadenosine (B1664071) can cause significant neuron loss and a decrease in sympathetic ganglion volume. nih.gov The mechanism appears to be related to the inhibition of cell proliferation, as these effects were most pronounced during stages of vigorous cell production. nih.gov While this study did not use the 2'-fluoro analog specifically, it highlights the potential for deoxyadenosine (B7792050) analogs to impact cellular processes in this model system.

MDCK Cells: Madin-Darby Canine Kidney (MDCK) cells are a common model for studying influenza virus. While specific data on this compound in MDCK cells is limited in the provided results, studies on other compounds demonstrate the utility of this cell line. For example, the antiviral activity of other small molecules against influenza A virus has been demonstrated in a dose-dependent manner in infected MDCK cells. researchgate.net

Huh-7 Cells: The human hepatoma cell line Huh-7 and its derivatives are critical for studying the hepatitis C virus (HCV). nih.gov These cells support HCV replication and are used to test the efficacy of antiviral compounds. nih.gov For example, 2'-deoxy-2'-fluorocytidine (B130037) (FdC), a related analog, is a potent inhibitor of the HCV RNA replicon in Huh-7 cells. nih.gov Its triphosphate form is an effective inhibitor of the NS5B polymerase, the viral RNA-dependent RNA polymerase. nih.gov However, dynamic profiling also revealed that FdC can cause cytostasis through an S-phase arrest, indicating that it affects both viral and cellular targets. nih.gov

Furthermore, studies in Huh-7 cells have shown that HCV replication can alter the cellular nucleotide pools. HCV-infected cells can down-regulate the expression of ribonucleotide reductases, leading to an elevated ratio of NTPs to dNTPs, which may favor viral replication. mdpi.com The metabolism of nucleoside analogs like β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) within these cells is complex, involving phosphorylation to the active triphosphate and potential deamination to other active forms. nih.gov

| Cell Line | Model System | Analog/Compound | Finding | Reference |

| Chick Embryo | Developmental biology | 2'-deoxyadenosine | Caused neuron loss and reduced ganglion volume, likely by inhibiting cell proliferation. | nih.gov |

| MDCK | Influenza virus | General small molecules | Used to demonstrate dose-dependent antiviral activity against influenza. | researchgate.net |

| Huh-7 | Hepatitis C virus | 2'-deoxy-2'-fluorocytidine (FdC) | Potent inhibitor of HCV replicon; triphosphate inhibits NS5B polymerase. Also causes S-phase arrest. | nih.gov |

| Huh-7 | Hepatitis C virus | β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Metabolized to its active triphosphate form, which inhibits the HCV RNA-dependent RNA polymerase. | nih.gov |

Non-Human In Vivo Mechanistic Studies (e.g., Woodchuck Hepatitis Virus Model for Related Analogs)

The woodchuck and the woodchuck hepatitis virus (WHV) provide a crucial in vivo model for studying the pathogenesis of hepatitis B virus (HBV) and for the preclinical evaluation of antiviral therapies. mdpi.com This model has been instrumental in understanding the mechanistic actions of nucleoside analogs related to 2'-deoxy-2'-fluoroadenosine.

Studies using 2'-fluorinated arabinosyl-pyrimidine nucleosides have demonstrated potent antiviral effects in chronically WHV-infected woodchucks. nih.gov Analogs such as 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine (FIAC) and 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (FMAU) led to a complete and lasting decrease in serum viral DNA and its associated DNA polymerase activity. nih.gov Another related compound, 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil (FEAU), also induced a sustained reduction in viral replication. nih.gov

The L-enantiomer of FMAU (L-FMAU) has shown promise as an agent against HBV, exhibiting potent in vivo antiviral activity against WHV in chronically infected woodchucks. nih.gov

Furthermore, (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine [(-)-FTC)], another fluorinated nucleoside analog, was evaluated in woodchucks with naturally acquired WHV infection. nih.gov This compound was anabolized to its active 5'-triphosphate form in woodchuck hepatocytes. nih.gov Administration of (-)-FTC resulted in a significant reduction in serum WHV DNA levels, with viral DNA polymerase levels diminishing accordingly. nih.gov This antiviral effect was reversible, with WHV levels returning to pretreatment levels one week after cessation of therapy. nih.gov

These studies in the woodchuck model are critical for demonstrating the in vivo antiviral potential of fluorinated nucleoside analogs and for understanding their mechanism of action, which involves the reduction of viral load and polymerase activity. The model allows for the assessment of sustained viral response and the impact of these compounds in a system that closely mimics human HBV infection and its progression to liver disease. mdpi.com

| Analog Compound | Key Mechanistic Finding in Woodchuck Model | Outcome | Reference |

| FIAC and FMAU | Inhibition of viral replication | Complete and permanent decrease of serum virus endogenous DNA polymerase and viral DNA. | nih.gov |

| FEAU | Inhibition of viral replication | Sustained, less dramatic decrease of viral replication. | nih.gov |

| (-)-FTC | Inhibition of viral replication via anabolism to 5'-triphosphate | 6- to 150-fold reduction in serum WHV DNA levels and corresponding decrease in viral DNA polymerase. | nih.gov |

| L-FMAU | Inhibition of HBV | Potent in vivo antiviral activity against WHV. | nih.gov |

Future Directions in Academic Research on 2 Deoxy 2 Fluoroadenosine Triphosphate

Elucidation of Novel Enzymatic Targets

A significant area of future research lies in the identification and characterization of new enzymatic targets for 2'-F-dATP and the nucleic acids derived from it. The presence of the electronegative fluorine atom at the 2'-position influences the sugar pucker conformation, favoring an A-form helix, and alters the electronic properties of the nucleotide, making it a valuable probe for enzyme-substrate interactions. nih.govbiosyn.com

Early studies demonstrated that 2'-F-dATP acts as a substrate and inhibitor for various DNA and RNA polymerases. For instance, it is a known inhibitor of E. coli DNA-dependent RNA polymerase and human DNA topoisomerases. nih.govnih.gov Research has also shown its interaction with human DNA polymerases α, β, and γ, with varying degrees of incorporation and inhibition. oup.comnih.govbiolog.de Notably, while DNA polymerases α and γ can utilize 2'-F-dATP as a substitute for dATP, DNA polymerase β cannot. oup.combiolog.de

Future investigations will likely focus on a broader screening of 2'-F-dATP against a wider array of nucleic acid-modifying enzymes. This could include other types of DNA and RNA polymerases from diverse organisms, as well as helicases, nucleases, and ligases. Understanding how the 2'-fluoro modification affects the catalytic activity of these enzymes can provide crucial insights into their substrate recognition and catalytic mechanisms.

A particularly promising area is the exploration of its effects on viral polymerases. Beyond the well-documented inhibition of HIV-1 reverse transcriptase by nucleic acids containing 2'-fluoro pyrimidines, research into other viral polymerases, such as those from Hepatitis C virus (HCV) and SARS-CoV-2, is a critical frontier. nih.govnih.govnih.gov For example, the triphosphate form of Sofosbuvir, which contains a 2'-fluoro modification, is a known inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govnih.gov

| Enzyme | Organism/Virus | Interaction with 2'-F-dATP or 2'-Fluoro-modified Nucleic Acids | Reference |

|---|---|---|---|

| DNA-dependent RNA Polymerase | E. coli | Inhibitor | nih.gov |

| DNA Topoisomerases | Human | Inhibitor | nih.gov |

| DNA Polymerase α | Human | Substrate | oup.comnih.gov |

| DNA Polymerase β | Human | Not a substrate | oup.combiolog.de |

| DNA Polymerase γ | Human | Substrate | oup.com |

| HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus 1 | Inhibited by 2'-fluoro-pyrimidine containing RNA | nih.gov |

| SARS-CoV-2 RdRp | Severe acute respiratory syndrome coronavirus 2 | Inhibited by 2'-fluoro-modified nucleotide analogs | nih.govnih.gov |

| UlTma DNA Polymerase | Thermococcus litoralis | Efficiently incorporates 2'-fluoronucleotides | oup.com |

| Syn5 RNA polymerase (wild-type and Y564F mutant) | Marine cyanophage Syn5 | Efficiently incorporates 2'-fluoro-dNTPs | nih.gov |

Advanced Applications in Chemical Biology and Structural Studies

The unique structural consequences of the 2'-fluoro modification make 2'-F-dATP a powerful tool for advanced studies in chemical biology and structural biology. The fluorine atom enhances the C3'-endo character of the sugar pucker, which stabilizes A-form helices, and increases the thermal stability of nucleic acid duplexes. nih.govbiosyn.com

In the realm of structural biology, the incorporation of 2'-F-dATP into nucleic acids can facilitate their structural determination by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The increased stability of 2'-fluoro-modified nucleic acids can aid in the formation of high-quality crystals necessary for X-ray diffraction studies. nih.goviu.edu One study successfully determined the crystal structure of an L-type DNA duplex containing a 2'-deoxy-2'-fluoro-L-uridine, demonstrating the utility of this modification in structural analysis. nih.goviu.edu

Furthermore, the 19F nucleus is an excellent probe for NMR spectroscopy. jenabioscience.com The introduction of 2'-F-dATP allows for 19F NMR studies of nucleic acid structure and dynamics, as well as their interactions with proteins and other molecules. jenabioscience.com This provides a sensitive reporter for conformational changes and binding events.

Future research will likely see the expanded use of 2'-F-dATP for the structural elucidation of complex nucleic acid structures, such as ribozymes, riboswitches, and G-quadruplexes. There is also potential for its application in cryo-electron microscopy (cryo-EM) studies of large nucleic acid-protein complexes, where the enhanced stability of the nucleic acid component could be advantageous for sample preparation and imaging.

| Technique | Application of 2'-F-dATP/2'-Fluoro-modified Nucleic Acids | Key Findings/Potential | Reference |

|---|---|---|---|

| X-ray Crystallography | Stabilization of nucleic acid duplexes for crystallization. | Facilitates the determination of high-resolution structures of modified nucleic acids. | nih.goviu.edu |

| NMR Spectroscopy | Introduction of a 19F NMR probe into nucleic acids. | Enables detailed studies of nucleic acid structure, dynamics, and interactions. | jenabioscience.com |

| Circular Dichroism (CD) | Characterization of the helical conformation of modified nucleic acids. | Confirmed that 2'-fluoro-modified L-DNA and L-RNA adopt mirror-image helical conformations of their D-form counterparts. | iu.edu |

| Cryo-Electron Microscopy (Cryo-EM) | Potential for stabilizing large nucleic acid-protein complexes. | Could aid in the structural determination of challenging biological assemblies. | nih.govillumina.com |

Development of Next-Generation Molecular Probes

2'-Deoxy-2'-fluoroadenosine triphosphate serves as a valuable scaffold for the development of next-generation molecular probes for studying biological systems. Its inherent stability against nuclease degradation makes it an attractive starting point for creating robust probes for in vitro and in vivo applications. biosyn.com

One promising direction is the synthesis of fluorescently labeled 2'-F-dATP analogs. While the synthesis of fluorescent dATP derivatives has been reported, the combination of a 2'-fluoro modification for stability and a fluorescent tag for detection would create powerful tools for real-time imaging of DNA synthesis and repair in living cells. nih.gov Similarly, the development of photo-crosslinking probes derived from 2'-F-dATP could enable the mapping of nucleic acid-protein interactions with high spatial and temporal resolution. nih.govnih.gov The synthesis of photoreactive dATP analogs with phenylazide or phenyldiazirine moieties has been demonstrated, and applying this chemistry to 2'-F-dATP is a logical next step. ox.ac.uk

Furthermore, the enzymatic incorporation of these modified nucleotides by various polymerases opens up possibilities for site-specific labeling of nucleic acids. This would allow for the precise placement of probes to study specific biological questions.

Exploring Unique Mechanistic Aspects in Host-Pathogen Interactions

The interplay between hosts and pathogens often involves intricate interactions with nucleic acids. 2'-F-dATP and the modified nucleic acids synthesized from it offer unique tools to dissect these complex relationships. The increased nuclease resistance of 2'-fluoro-modified nucleic acids allows them to persist in biological environments, making them effective for studying processes that occur over longer timescales. biosyn.com

A key area of future research is the use of 2'-fluoro-modified nucleic acids to probe the innate immune response. The host immune system has evolved sensors, known as pattern recognition receptors (PRRs), that detect foreign nucleic acids. d-nb.infonih.govbohrium.com Studies have shown that 2'-fluoro modification of RNAs can differentially modulate the activation of PRRs such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). nih.govnih.gov For instance, while 2'-fluoro modification can abrogate the stimulation of TLR3 and TLR7, it can enhance the activity of RIG-I-stimulating RNAs. nih.govnih.gov This differential recognition provides a powerful means to investigate the specific structural features of nucleic acids that are recognized by different immune sensors.

Moreover, the inhibition of viral polymerases by 2'-fluoro-modified nucleotides has direct implications for understanding viral replication mechanisms and for the development of antiviral therapies. nih.govnih.govnih.gov Future studies could involve the use of 2'-fluoro-modified oligonucleotides to investigate the pathogenesis of a wider range of viral and bacterial pathogens.

Integration with Emerging Biotechnologies for Nucleic Acid Research

The unique properties of 2'-F-dATP are poised to make significant contributions to several emerging biotechnologies in nucleic acid research.

One of the most promising applications is in the field of aptamer development through Systematic Evolution of Ligands by EXponential enrichment (SELEX). Aptamers are short, single-stranded nucleic acid molecules that can bind to a wide variety of targets with high affinity and specificity. nih.govnih.govyoutube.com The incorporation of 2'-fluoro-modified nucleotides, including 2'-F-dATP, into the starting library for SELEX results in aptamers with enhanced nuclease resistance, making them more suitable for diagnostic and therapeutic applications. iu.edunih.govjenabioscience.com Automated platforms for the selection of 2'-fluoro-modified RNA aptamers are already being developed. nih.gov

Another exciting frontier is the use of 2'-fluoro modifications in gene editing technologies like CRISPR-Cas9. Chemical modification of the guide RNA (gRNA) component of the CRISPR-Cas9 system can improve its stability and specificity. nih.govnih.govox.ac.uksynthego.com Studies have shown that incorporating 2'-fluoro nucleotides into the gRNA can increase its resistance to nuclease degradation and, in some cases, reduce off-target effects. nih.govnih.gov This is a critical area of research for the therapeutic application of CRISPR-based technologies.

While not currently a standard component in major next-generation sequencing (NGS) platforms like Illumina, which typically rely on reversible terminators, the ability of certain polymerases to efficiently incorporate 2'-fluoronucleotides could be exploited in the development of novel sequencing methodologies. oup.comillumina.comnih.govmdpi.comwordpress.com For instance, the stability of 2'-fluoro-modified DNA to the analysis conditions of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has been demonstrated, suggesting potential applications in sequencing approaches that utilize this detection method. oup.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2'-Deoxy-2'-fluoroadenosine triphosphate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves phosphoramidite chemistry, where the 2'-fluoro modification is introduced during nucleoside preparation. Critical steps include protecting group strategies (e.g., 4,4′-dimethoxytrityl for 5'-OH protection) and phosphorylation using POCl₃ or enzymatic methods. Purity is validated via reverse-phase HPLC (>97% purity) and mass spectrometry (exact mass: 269.0924 Da) . Stability during synthesis requires anhydrous conditions and controlled temperatures (< -20°C for long-term storage) .

Q. How does the 2'-fluoro modification influence oligonucleotide hybridization and nuclease resistance?

- Methodological Answer : The 2'-fluoro group enhances nuclease resistance due to steric hindrance and electronegativity, as shown in RNA-DNA hybrid duplexes. Hybridization efficiency is assessed via thermal denaturation (Tm) assays, where 2'-fluoro-modified oligonucleotides exhibit increased Tm compared to unmodified counterparts. Enzymatic degradation studies (e.g., using serum nucleases) confirm resistance .

Q. What mechanisms underlie the anticancer activity of this compound?

- Methodological Answer : The compound is metabolized by E. coli purine nucleoside phosphorylase (PNP) into 2-fluoroadenine (FAde), which inhibits DNA synthesis via incorporation into DNA and induction of apoptosis. In vivo efficacy is evaluated in xenograft models expressing PNP, with tumor regression monitored via PET imaging and histopathology .

Advanced Research Questions

Q. How can resistance to this compound in viral populations be mitigated experimentally?

- Methodological Answer : Resistance arises from mutations in viral polymerases (e.g., HCV NS5B). Combination therapies with ribavirin or protease inhibitors reduce resistance risk. Resistance profiling involves serial passaging in cell culture, followed by sequencing of polymerase genes to identify mutations (e.g., S282T in HCV) .

Q. What strategies optimize in vivo delivery to tumors expressing E. coli PNP?

- Methodological Answer : Prodrug formulations (e.g., liposomal encapsulation) improve bioavailability and tumor targeting. Pharmacokinetic studies in murine models track plasma half-life (t₁/₂ ~2–4 hours) and tissue distribution via radiolabeled analogs. Tumor-specific activation is confirmed using PNP-knockout controls .

Q. How do pH and temperature affect the stability of this compound in experimental buffers?

- Methodological Answer : Stability is pH-dependent, with degradation accelerated under acidic conditions (pH <5). Buffered solutions (pH 7.4) at 4°C retain >90% integrity over 72 hours. Degradation products (e.g., monophosphates) are quantified via ion-pair chromatography .

Q. What challenges arise in designing oligonucleotides with 2'-fluoro modifications, and how are they addressed?

- Methodological Answer : Challenges include reduced polymerase incorporation efficiency (e.g., Taq DNA polymerase) and altered duplex geometry. Solutions include using engineered polymerases (e.g., Therminator™) and optimizing annealing temperatures. Structural impacts are analyzed via X-ray crystallography or NMR .

Q. How does this compound interact with viral RNA-dependent RNA polymerases (RdRp)?

- Methodological Answer : The triphosphate form competitively inhibits RdRp (e.g., HCV NS5B) by mimicking natural NTPs. Inhibition constants (Ki) are determined via steady-state kinetics, while binding modes are resolved using co-crystallography. Selectivity over host polymerases is confirmed using mitochondrial DNA polymerase γ assays .

Notes

- Advanced questions emphasize experimental design (e.g., resistance profiling, delivery optimization) and mechanistic analysis (e.g., enzyme kinetics).

- Methodological rigor ensures reproducibility, particularly in synthesis, stability testing, and enzymatic assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.